Akt inhibitor VIII

Catalog No.
S517762
CAS No.
612847-09-3
M.F
C34H29N7O
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akt inhibitor VIII

CAS Number

612847-09-3

Product Name

Akt inhibitor VIII

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C34H29N7O

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Solubility

Soluble in DMSO, not in water

Synonyms

AKT inhibitor VIII; AKT-inhibitor-VIII; AKT inhibitor-8; AKT-inhibitor-8; Akt-I 1,2; Akti-1/2. Sigma-A6730

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8

Description

The exact mass of the compound Akt inhibitor VIII is 551.24336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Akt Signaling

Akt Inhibitor VIII is an allosteric inhibitor, meaning it binds to a site on the Akt protein distinct from the ATP-binding pocket where substrates bind. This binding disrupts the conformation of Akt and prevents its activation []. The inhibitor has varying potency against the three isoforms of Akt: Akt1, Akt2, and Akt3. It displays the highest potency towards Akt1 (IC50 = 58 nM), followed by Akt2 (IC50 = 210 nM), and has a weaker effect on Akt3 (IC50 = 2,200 nM) []. This selectivity allows researchers to specifically target Akt1 and Akt2 for functional studies.

Due to its inhibitory effect, Akt Inhibitor VIII is a valuable tool for dissecting the role of Akt signaling in various cellular processes. Researchers can use this inhibitor to:

  • Identify Akt-dependent pathways: By inhibiting Akt activity, scientists can identify downstream pathways that rely on Akt signaling for their function []. This can help elucidate the mechanisms underlying various cellular processes.
  • Study Akt function in diseases: Akt signaling is often dysregulated in cancer and other diseases. Akt Inhibitor VIII can be used to investigate the contribution of Akt to disease progression and identify potential therapeutic targets [, ].

Additional Applications

Beyond its role in studying Akt signaling, Akt Inhibitor VIII has other applications in scientific research:

  • Investigating insulin sensitivity: Studies have shown that Akt Inhibitor VIII can reduce insulin-dependent gene repression in liver cells, leading to decreased insulin sensitivity []. This can be a valuable tool for understanding the mechanisms of insulin resistance and type 2 diabetes.
  • Studying cell death: Akt Inhibitor VIII can sensitize cancer cells to apoptotic stimuli, a form of programmed cell death []. This suggests potential applications in developing new cancer therapies.

Akt inhibitor VIII, also known as Akti-1/2, is a potent allosteric inhibitor specifically targeting the serine/threonine kinases Akt1 and Akt2. This compound has a chemical formula of C34H29N7O and a CAS number of 612847-09-3. It exhibits selective inhibition with half-maximal inhibitory concentrations (IC50) of approximately 58 nM for Akt1 and 210 nM for Akt2, while it is less effective against Akt3 . The compound is characterized by its ability to disrupt the phosphoinositide 3-kinase/Akt signaling pathway, which is crucial in regulating various cellular processes including metabolism, growth, and survival.

Akt Inhibitor VIII acts as an allosteric inhibitor, meaning it binds to a site on Akt distinct from the ATP-binding pocket (where substrates bind) and alters its activity []. This binding disrupts the conformation of Akt, preventing its activation by phosphorylation and subsequent downstream signaling events [, ].

Studies suggest Akt Inhibitor VIII inhibits Akt1 and Akt2 more potently than Akt3, with IC50 values (concentration required for 50% inhibition) of 58 nM, 210 nM, and 2200 nM, respectively [, ]. This selectivity allows researchers to investigate the specific roles of different Akt isoforms.

Akt inhibitor VIII functions through allosteric modulation rather than competitive inhibition. It binds to the inactive conformation of Akt, specifically at the PH-domain/kinase-domain interface. This binding prevents the activation of Akt by hindering its ability to interact with phosphoinositides and ATP, thus inhibiting downstream signaling pathways . The mechanism of action can be summarized as follows:

  • Binding: The compound binds to Akt in its inactive form.
  • Inhibition: This binding alters the conformation of Akt, preventing it from being activated by upstream signals.
  • Signal Disruption: Consequently, this leads to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

Akt inhibitor VIII has been shown to induce apoptosis in various cancer cell lines by disrupting the survival signals mediated by Akt. Its effectiveness varies depending on the genetic background of the cells; for instance, mutations in Akt can influence drug resistance. Studies have demonstrated that this inhibitor can overcome chemotherapeutic resistance linked to Akt1/Akt2 activity in tumor cells . Moreover, it has been utilized in research settings to elucidate the role of Akt in cancer biology and therapeutic resistance mechanisms .

The synthesis of Akt inhibitor VIII involves several key steps typically found in organic synthesis. While specific proprietary methods may vary among manufacturers, a general approach includes:

  • Starting Materials: Utilizing appropriate precursors that contain quinoxaline and other functional groups.
  • Reactions: Employing reactions such as cyclization, substitution, and coupling to construct the desired molecular framework.
  • Purification: Following synthesis, purification techniques like column chromatography are employed to isolate the final product.
  • Characterization: The compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Akt inhibitor VIII is primarily used in research applications focused on cancer biology. Its main applications include:

  • Cancer Research: Investigating the role of the phosphoinositide 3-kinase/Akt pathway in tumorigenesis.
  • Drug Resistance Studies: Understanding how mutations in Akt affect sensitivity to chemotherapeutics.
  • Therapeutic Development: Exploring potential combinations with other inhibitors or treatments to enhance efficacy against resistant tumors .

Research has highlighted that different mutations within the Akt isoforms can lead to variable responses to Akt inhibitor VIII. For example, mutations such as E17K in Akt1 have been shown to increase IC50 values significantly, indicating a reduced sensitivity to this inhibitor compared to wild-type forms . Interaction studies using phosphoproteomic profiling have revealed distinct signatures associated with allosteric versus ATP-competitive inhibitors, suggesting that the mode of inhibition can influence downstream signaling outcomes and therapeutic strategies .

Several compounds exhibit similar inhibitory effects on the Akt pathway. Here are some notable examples:

Compound NameTarget IsoformsIC50 (nM)MechanismUnique Features
MK-2206AKT1, AKT2~100Allosteric InhibitorSelectively inhibits AKT isoforms but less potent than Akt inhibitor VIII .
CapivasertibAKT1, AKT2~20ATP-competitiveMore potent but may not overcome certain mutations effectively .
GSK690693AKT1, AKT2~20ATP-competitiveBroad-spectrum kinase inhibitor with additional targets beyond AKT .
Akti-1/2 (Akt Inhibitor VIII)AKT1, AKT258 (AKT1), 210 (AKT2)Allosteric InhibitorUnique for its selectivity towards AKT1 and AKT2 with minimal effect on AKT3 .

Akt inhibitor VIII stands out due to its potent selectivity for Akt1 and Akt2 while being less effective against Akt3. This selectivity allows for targeted therapeutic strategies that minimize off-target effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

551.24335857 g/mol

Monoisotopic Mass

551.24335857 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX4CPQ6V6X

Dates

Modify: 2023-08-15
1: Morishita S, Tomita K, Ono T, Murakoshi M, Saito K, Sugiyama K, Nishino H, Kato H. Lactoferrin attenuates fatty acid-induced lipotoxicity via Akt signaling in hepatocarcinoma cells. Biochem Cell Biol. 2015 Jul 28:1-8. [Epub ahead of print] PubMed PMID: 26335364.
2: Myers AL, Lin L, Nancarrow DJ, Wang Z, Ferrer-Torres D, Thomas DG, Orringer MB, Lin J, Reddy RM, Beer DG, Chang AC. IGFBP2 modulates the chemoresistant phenotype in esophageal adenocarcinoma. Oncotarget. 2015 Jul 17. [Epub ahead of print] PubMed PMID: 26317790.
3: Xing W, Guo W, Zou CH, Fu TT, Li XY, Zhu M, Qi JH, Song J, Dong CH, Li Z, Xiao Y, Yuan PS, Huang H, Xu X. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway. J Dermatol Sci. 2015 Aug;79(2):101-9. doi: 10.1016/j.jdermsci.2015.03.016. Epub 2015 Apr 1. PubMed PMID: 26049685.
4: Zheng S, Yang Y, Song R, Yang X, Liu H, Ma Q, Yang L, Meng R, Tao T, Wang S, He J. Ang-(1-7) promotes the migration and invasion of human renal cell carcinoma cells via Mas-mediated AKT signaling pathway. Biochem Biophys Res Commun. 2015 May 1;460(2):333-40. doi: 10.1016/j.bbrc.2015.03.035. Epub 2015 Mar 14. PubMed PMID: 25783053.
5: Halacli SO, Dogan AL. FOXP1 regulation via the PI3K/Akt/p70S6K signaling pathway in breast cancer cells. Oncol Lett. 2015 Mar;9(3):1482-1488. Epub 2015 Jan 16. PubMed PMID: 25663935; PubMed Central PMCID: PMC4315073.
6: van der Waart AB, van de Weem NM, Maas F, Kramer CS, Kester MG, Falkenburg JH, Schaap N, Jansen JH, van der Voort R, Gattinoni L, Hobo W, Dolstra H. Inhibition of Akt signaling promotes the generation of superior tumor-reactive T cells for adoptive immunotherapy. Blood. 2014 Nov 27;124(23):3490-500. doi: 10.1182/blood-2014-05-578583. Epub 2014 Oct 21. PubMed PMID: 25336630; PubMed Central PMCID: PMC4246043.
7: Zhu L, Derijard B, Chakrabandhu K, Wang BS, Chen HZ, Hueber AO. Synergism of PI3K/Akt inhibition and Fas activation on colon cancer cell death. Cancer Lett. 2014 Nov 28;354(2):355-64. doi: 10.1016/j.canlet.2014.08.038. Epub 2014 Sep 6. PubMed PMID: 25199763.
8: Liu Q, Qiu J, Liang M, Golinski J, van Leyen K, Jung JE, You Z, Lo EH, Degterev A, Whalen MJ. Akt and mTOR mediate programmed necrosis in neurons. Cell Death Dis. 2014 Feb 27;5:e1084. doi: 10.1038/cddis.2014.69. PubMed PMID: 24577082; PubMed Central PMCID: PMC3944276.
9: Choi J, Jo M, Lee E, Choi D. AKT is involved in granulosa cell autophagy regulation via mTOR signaling during rat follicular development and atresia. Reproduction. 2013 Nov 20;147(1):73-80. doi: 10.1530/REP-13-0386. Print 2014 Jan. PubMed PMID: 24131573.
10: Jang EJ, Seok YM, Arterburn JB, Olatunji LA, Kim IK. GPER-1 agonist G1 induces vasorelaxation through activation of epidermal growth factor receptor-dependent signalling pathway. J Pharm Pharmacol. 2013 Oct;65(10):1488-99. doi: 10.1111/jphp.12113. Epub 2013 Aug 6. PubMed PMID: 24028616.
11: Wilson C, Contreras-Ferrat A, Venegas N, Osorio-Fuentealba C, Pávez M, Montoya K, Durán J, Maass R, Lavandero S, Estrada M. Testosterone increases GLUT4-dependent glucose uptake in cardiomyocytes. J Cell Physiol. 2013 Dec;228(12):2399-407. doi: 10.1002/jcp.24413. PubMed PMID: 23757167.
12: Kumar A, Purohit R. Cancer associated E17K mutation causes rapid conformational drift in AKT1 pleckstrin homology (PH) domain. PLoS One. 2013 May 31;8(5):e64364. doi: 10.1371/journal.pone.0064364. Print 2013. PubMed PMID: 23741320; PubMed Central PMCID: PMC3669323.
13: Huang J, Ledford KJ, Pitkin WB, Russo L, Najjar SM, Siragy HM. Targeted deletion of murine CEACAM 1 activates PI3K-Akt signaling and contributes to the expression of (Pro)renin receptor via CREB family and NF-κB transcription factors. Hypertension. 2013 Aug;62(2):317-23. doi: 10.1161/HYPERTENSIONAHA.113.01324. Epub 2013 Jun 3. PubMed PMID: 23734002; PubMed Central PMCID: PMC3793251.
14: Tao Y, Guo Y, Liu W, Zhang J, Li X, Shen L, Ru Y, Xue Y, Zheng J, Liu X, Zhang J, Yao L. AKT inhibitor suppresses hyperthermia-induced Ndrg2 phosphorylation in gastric cancer cells. Braz J Med Biol Res. 2013 Apr;46(4):394-404. Epub 2013 Apr 5. PubMed PMID: 23558861; PubMed Central PMCID: PMC3854405.
15: Wang H, Zhou X, Huang J, Mu N, Guo Z, Wen Q, Wang R, Chen S, Feng ZP, Zheng W. The role of Akt/FoxO3a in the protective effect of venlafaxine against corticosterone-induced cell death in PC12 cells. Psychopharmacology (Berl). 2013 Jul;228(1):129-41. doi: 10.1007/s00213-013-3017-9. Epub 2013 Mar 15. PubMed PMID: 23494228.
16: Basualto-Alarcón C, Jorquera G, Altamirano F, Jaimovich E, Estrada M. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy. Med Sci Sports Exerc. 2013 Sep;45(9):1712-20. doi: 10.1249/MSS.0b013e31828cf5f3. PubMed PMID: 23470307.
17: Fabian AK, März A, Neimanis S, Biondi RM, Kozany C, Hausch F. InterAKTions with FKBPs--mutational and pharmacological exploration. PLoS One. 2013;8(2):e57508. doi: 10.1371/journal.pone.0057508. Epub 2013 Feb 28. PubMed PMID: 23469007; PubMed Central PMCID: PMC3585324.
18: Park TY, Baik EJ, Lee SH. Prostaglandin E₂-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells. Br J Pharmacol. 2013 Jun;169(3):604-18. doi: 10.1111/bph.12103. PubMed PMID: 23317035; PubMed Central PMCID: PMC3682708.
19: Jang EJ, Seok YM, Lee JI, Cho HM, Sohn UD, Kim IK. 3',4'-Dimethoxythioflavone induces endothelium-dependent vasorelaxation through activation of epidermal growth factor receptor. Naunyn Schmiedebergs Arch Pharmacol. 2013 Apr;386(4):339-50. doi: 10.1007/s00210-012-0818-z. Epub 2012 Dec 12. PubMed PMID: 23232926.
20: Zhong Z, Dang Y, Yuan X, Guo W, Li Y, Tan W, Cui J, Lu J, Zhang Q, Chen X, Wang Y. Furanodiene, a natural product, inhibits breast cancer growth both in vitro and in vivo. Cell Physiol Biochem. 2012;30(3):778-90. doi: 10.1159/000341457. Epub 2012 Aug 2. PubMed PMID: 22854281.

Explore Compound Types